Phylanthoside
Description
Structure
2D Structure
Properties
InChI |
InChI=1S/C40H52O17/c1-19-17-48-40(16-28(19)54-29(43)14-11-24-9-7-6-8-10-24)39(18-49-39)26-13-12-25(15-27(26)57-40)36(47)56-38-35(34(53-23(5)42)31(45)21(3)51-38)55-37-32(46)33(52-22(4)41)30(44)20(2)50-37/h6-11,14,19-21,25-28,30-35,37-38,44-46H,12-13,15-18H2,1-5H3/b14-11+ | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTNXJVGRXZYOA-SDNWHVSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2(CC1OC(=O)C=CC3=CC=CC=C3)C4(CO4)C5CCC(CC5O2)C(=O)OC6C(C(C(C(O6)C)O)OC(=O)C)OC7C(C(C(C(O7)C)O)OC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1COC2(CC1OC(=O)/C=C/C3=CC=CC=C3)C4(CO4)C5CCC(CC5O2)C(=O)OC6C(C(C(C(O6)C)O)OC(=O)C)OC7C(C(C(C(O7)C)O)OC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
H2O < 0.1 (mg/mL), C2H5OH > 100 (mg/mL), CHC13 > 100 (mg/mL), DMSO > 100 (mg/mL), CH3OH > 100 (mg/mL), CH2Cl2 > 100 (mg/mL) | |
| Record name | PHYLLANTHOSIDE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/328426%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
63166-73-4 | |
| Record name | Phyllanthoside | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Natural Occurrence and Extraction Methodologies of Phylanthoside
Botanical Sources and Biogeographical Distribution
Phylanthoside is a natural product found within the plant kingdom, most notably in species belonging to the Phyllanthus genus. The primary botanical source identified for this compound is Phyllanthus acuminatus , a herb-like plant also known as the Jamaican gooseberry tree. wikipedia.orgontosight.ai
The genus Phyllanthus is extensive, comprising between 750 and 1,200 species, and is widely distributed across the tropical and subtropical regions of the globe. wikipedia.org These plants can be found in diverse habitats, from tropical forests to grasslands. plantiary.com The biogeographical range of the Phyllanthus genus spans Asia, Africa, the Americas, and Australia. wikipedia.org
Specifically, Phyllanthus acuminatus is native to the Americas. Its distribution extends from northern Mexico down to northern Argentina and includes the Caribbean islands. scielo.brnih.gov In Brazil, this species is found in several regions, including the northern states of Acre, Amazonas, Pará, and Rondônia, the midwestern regions of Distrito Federal and Goiás, the southeastern states of Espírito Santo, Minas Gerais, Rio de Janeiro, and São Paulo, and the northeastern states of Bahia, Pernambuco, and Paraíba. scielo.br It thrives in various biomes such as the Caatinga, Cerrado, and Atlantic Forest. scielo.br The plant typically grows as a small tree or shrub, reaching heights of 1.5 to 7 meters. nih.gov
Table 1: Botanical Source and Distribution of this compound
| Compound Name | Primary Botanical Source | Family | Biogeographical Distribution of Source |
|---|---|---|---|
| This compound | Phyllanthus acuminatus | Phyllanthaceae | Caribbean, Central America, and South America (from northern Mexico to northern Argentina). wikipedia.orgscielo.brnih.gov |
Conventional Extraction Techniques for Plant Constituents
The isolation of this compound, like many other phytochemicals, begins with extraction from the plant matrix. Conventional methods are foundational techniques that have been used for decades to separate bioactive compounds from plant materials. ijbsac.org These methods generally rely on the solvent's ability to dissolve and extract the target compounds. nih.gov
Maceration-Based Approaches
Maceration is a simple and widely used solid-liquid extraction technique performed at room temperature. ijbsac.org The process involves soaking the dried and powdered plant material in a selected solvent within a closed container for a period that can range from hours to several days, with occasional agitation. ijbsac.org This prolonged contact time allows the solvent to penetrate the plant cells and solubilize the desired constituents. dergipark.org.tr The choice of solvent is critical and depends on the polarity of the target compounds; ethanol (B145695), methanol (B129727), and water are common solvents for extracting polar compounds like glycosides. dergipark.org.tr After the maceration period, the liquid extract is separated from the solid plant residue by filtration. ijbsac.org While simple and cost-effective, maceration can be time-consuming and may result in lower extraction yields compared to more advanced methods. dergipark.org.tr
Percolation Methodologies
Percolation is another conventional extraction method that involves the slow passage of a solvent through a column packed with the powdered plant material. botanyjournals.com The apparatus, known as a percolator, allows the solvent (menstruum) to flow downwards, continuously extracting the soluble compounds. botanyjournals.com The resulting extract, or percolate, is collected at the bottom. This method is generally more efficient than maceration as it involves a continuous flow of fresh solvent over the plant material, which helps to maintain a favorable concentration gradient for extraction. nih.gov It is suitable for compounds that are not heat-sensitive. The process is complete when the plant material is exhausted of its active constituents.
Soxhlet Extraction Procedures
Soxhlet extraction is a continuous solid-liquid extraction method that utilizes a specialized apparatus. botanyjournals.com This technique is particularly useful for extracting compounds that have limited solubility in a particular solvent. The powdered plant material is placed in a thimble within the main chamber of the Soxhlet extractor. The solvent is heated in a flask below, and its vapors travel up to a condenser, where they cool and drip back down onto the plant material in the thimble. botanyjournals.com When the solvent level in the thimble reaches a certain point, it is siphoned back into the heating flask, carrying the extracted compounds with it. This cycle is repeated multiple times, ensuring a thorough extraction. nih.govbotanyjournals.com The main advantage of Soxhlet extraction is its efficiency in using a relatively small amount of solvent, which is continuously recycled. nih.gov However, the prolonged exposure to heat can lead to the degradation of thermolabile compounds. nih.gov
Decoction and Infusion Principles
Decoction and infusion are traditional methods that use water as the extraction solvent. botanyjournals.com
Infusion is typically used for softer plant parts like leaves and flowers. The process involves pouring hot or cold water over the plant material and allowing it to steep for a short period. dergipark.org.tr This method is favored for extracting easily soluble and often aromatic components. dergipark.org.tr
Decoction , on the other hand, is used for harder, more tenacious plant materials such as roots and bark. botanyjournals.com This method involves boiling the plant material in water for a specified duration. The sustained high temperature facilitates the extraction of water-soluble and heat-stable compounds. botanyjournals.com
Advanced and Modern Extraction Technologies
To overcome the limitations of conventional methods, such as long extraction times, high solvent consumption, and potential degradation of compounds, several advanced extraction technologies have been developed. These modern techniques often offer higher efficiency, shorter processing times, and are considered more environmentally friendly or "green". nih.govchemmethod.com
Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves (ultrasound) to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates high shear forces that disrupt the cell walls, enhancing the release of intracellular compounds into the solvent. chemmethod.com UAE is known for its speed and efficiency at lower temperatures, which helps to preserve heat-sensitive compounds. chemmethod.com
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material. The microwaves cause rapid heating within the plant cells, leading to a buildup of pressure that ruptures the cell walls and releases the bioactive compounds into the surrounding solvent. nih.gov This method significantly reduces extraction time and solvent volume. nih.gov
Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. A substance becomes supercritical when it is heated and pressurized above its critical point, exhibiting properties of both a liquid and a gas. Supercritical CO2 is non-toxic, non-flammable, and can be easily removed from the extract by depressurization. chemmethod.com By manipulating the temperature and pressure, the solvating power of the fluid can be adjusted to selectively extract specific compounds. chemmethod.com
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses conventional solvents at elevated temperatures and pressures. nih.gov The high pressure keeps the solvent in a liquid state above its normal boiling point, which increases its solubility and penetration capacity, leading to a more rapid and efficient extraction process. nih.govdergipark.org.tr This method reduces both extraction time and solvent consumption compared to traditional techniques. nih.gov
The isolation of a pure compound like this compound often requires further purification steps after the initial extraction, typically involving various chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC). nih.gov
Ultrasound-Assisted Extraction Techniques
Ultrasound-Assisted Extraction (UAE) is an advanced method that utilizes high-frequency sound waves to enhance the extraction of bioactive compounds from plant materials. gazi.edu.tr The mechanism involves the generation of cavitation bubbles in the solvent, which collapse near the plant cell walls. frontiersin.org This process creates microjets and shockwaves that disrupt the cell structure, facilitating the release of intracellular components like this compound into the solvent, thereby improving mass transfer. gazi.edu.trfrontiersin.org UAE is recognized for its high efficiency, speed, and suitability for extracting thermolabile compounds due to the potential for lower operating temperatures. frontiersin.org
The efficiency of UAE is dependent on several key parameters, including temperature, ultrasonic power, extraction time, and solvent composition. gazi.edu.tr Studies on the extraction of phenolic compounds and glycosides from various plants have demonstrated that optimizing these variables is crucial for maximizing yield. For instance, the extraction of total phenols from peaches was optimized at a temperature of 41.53°C, an ultrasonic power of 43.99%, and a time of 27.86 minutes. gazi.edu.tr Similarly, for steviol (B1681142) glycosides from stevia leaves, optimal conditions were found to be an extraction time of 10 minutes at a temperature of 81.2°C. bibliotekanauki.plinternational-agrophysics.org The choice of solvent also plays a significant role; a study on Mesembryanthemum edule shoots found that methanol yielded a higher polyphenol content compared to ethanol. ijper.org
Table 1: Parameters for Ultrasound-Assisted Extraction of Glycosides and Phenolic Compounds
| Plant Material | Target Compound Class | Optimal Temperature (°C) | Optimal Time (min) | Ultrasonic Power | Solvent | Reference |
|---|---|---|---|---|---|---|
| Stevia rebaudiana | Steviol Glycosides | 81.2 | 10 | Not specified (22 mm probe) | Water/70% Ethanol | bibliotekanauki.plinternational-agrophysics.org |
| Peaches | Phenolic Compounds | 41.53 | 27.86 | 43.99% | Not specified | gazi.edu.tr |
| Pumpkins | Phenolic Compounds | 41.45 | 25.67 | 44.60% | Not specified | gazi.edu.tr |
| Tricosanthes cucumerina | Phenolic Compounds | 40 | 6.25 | 40% Amplitude | Not specified | researchgate.net |
| Paris polyphylla | Saponins (B1172615) (Glycosides) | 43-50 | 30 | Not specified | 70-73% Ethanol | frontiersin.org |
Supercritical Fluid Extraction Systems
Supercritical Fluid Extraction (SFE) is a green extraction technology that employs a fluid above its critical temperature and pressure as the solvent. mdpi.com Carbon dioxide (CO2) is the most commonly used supercritical fluid due to its mild critical point (31.1 °C, 73.8 bar), non-toxicity, and ease of removal from the extract. mdpi.com In its supercritical state, CO2 exhibits properties of both a liquid and a gas, allowing it to diffuse efficiently into the plant matrix and dissolve target compounds. mdpi.com
For polar compounds like this compound, the low polarity of pure supercritical CO2 limits its extraction efficiency. mdpi.comresearchgate.net To overcome this, a polar co-solvent, such as ethanol or methanol, is often added to the CO2. mdpi.comresearchgate.net This modification increases the polarity of the supercritical fluid, enhancing its ability to dissolve and extract polar glycosides. The extraction of compounds from Phyllanthus species has been successfully demonstrated using this approach. A study on Phyllanthus niruri utilized supercritical CO2 with a 50% ethanol-water mixture as a co-solvent at 200 bar and 60°C. researchgate.net Research on Phyllanthus amarus showed that adding a co-solvent increased the recovery of lignans (B1203133), although it decreased the selectivity of the process. researchgate.net The optimization of SFE involves adjusting pressure, temperature, co-solvent concentration, and extraction time. researchgate.net For instance, a study on P. niruri identified a static extraction time of 60 minutes as optimal for achieving the highest total extraction yield. researchgate.net
Table 2: Parameters for Supercritical Fluid Extraction of Compounds from Phyllanthus Species
| Plant Material | Target Compounds | Pressure (bar) | Temperature (°C) | Co-Solvent | Optimal Static Time (min) | Reference |
|---|---|---|---|---|---|---|
| Phyllanthus niruri | Gallic acid, Corilagin, Ellagic acid | 200 | 60 | 50% Ethanol-Water (10% content) | 60 | researchgate.net |
| Phyllanthus amarus | Phyllanthin (B192089), Niranthin | 100-300 | 30-50 | Ethanol:Water 50:50 (10% w/w) | Not specified | researchgate.net |
Microwave-Assisted Extraction Optimization
Microwave-Assisted Extraction (MAE) is another efficient and modern technique for isolating natural products from plant tissues. tandfonline.com The process involves using microwave energy to heat the solvent and plant sample, which causes the plant cells to rupture due to increased internal pressure, thereby releasing the target compounds. tandfonline.com MAE offers significant advantages, including shorter extraction times, reduced solvent consumption, and potentially higher extraction rates compared to conventional methods. tandfonline.com
The optimization of MAE for extracting compounds from the Phyllanthus genus has been the subject of several studies. For the extraction of phenolic compounds from Phyllanthus emblica, optimal conditions were identified as a microwave power of 480 W, an irradiation time of 29 seconds, an ethanol concentration of 66%, and a liquid-to-solid ratio of 25 mL/g. tandfonline.com Another study aiming to extract saponins (a class of glycosides) from Phyllanthus amarus determined the optimal parameters to be 100% methanol as the solvent, an irradiation time of 4 seconds per minute, an extraction time of 50 minutes, and a solvent-to-sample ratio of 50 mL/g. researchgate.net These findings highlight that the optimal conditions can vary significantly depending on the specific target compound and plant species.
Table 3: Optimized Parameters for Microwave-Assisted Extraction from Phyllanthus Species
| Plant Material | Target Compound Class | Microwave Power (W) | Extraction Time (min) | Solvent | Solvent:Sample Ratio (mL/g) | Reference |
|---|---|---|---|---|---|---|
| Phyllanthus amarus | Saponins | Not specified | 50 | 100% Methanol | 50:1 | researchgate.net |
| Phyllanthus amarus | Phenolic Compounds | Not specified | 30 | Not specified | 150:1 | researchgate.net |
| Phyllanthus emblica | Phenolic Compounds | 480 | 0.48 (29 sec) | 66% Ethanol | 25:1 | tandfonline.com |
| Populus Bark | Glycosides (Salicin, etc.) | 400 | 20 | 1.0 M [C4mim]BF4 (Ionic Liquid) | 25:1 | mdpi.com |
Solvent System Selection and Efficiency Optimization for this compound Isolation
Following initial extraction, the isolation and purification of a specific compound like this compound from a complex crude extract is a critical step. High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique particularly well-suited for separating polar compounds such as glycosides, as it avoids irreversible adsorption onto a solid support. mdpi.comnih.gov
The success of HSCCC separation hinges on the selection of an appropriate two-phase solvent system. nih.gov The ideal system should provide a suitable partition coefficient (K-value) for the target compound, ensuring it distributes effectively between the two liquid phases for efficient separation. nih.gov For the separation of glycosides, which are often polar, multi-component solvent systems are commonly employed. nih.gov A widely used combination for separating polar natural products is a mixture of n-hexane, ethyl acetate (B1210297), methanol, and water. mdpi.com The polarity and separation characteristics of this system can be fine-tuned by adjusting the volume ratios of the constituent solvents.
For example, in the successful isolation of two new phenolic glycosides, a solvent system of n-Hexane/Ethyl acetate/Methanol/Water at a ratio of 1:6:3:4 (v/v/v/v) was optimized for HSCCC. mdpi.com Other systems, such as ethyl acetate-n-butanol-water (1:6:7, v/v/v) and dichloromethane–methanol–n-butanol–water–acetic acid (5:5:3:4:0.1, v/v/v/v/v), have also been effectively used to isolate various glycosides from plant extracts. nih.govnih.gov The selection process often involves testing several solvent combinations to find one that provides optimal K-values (typically between 0.5 and 2.0) and satisfactory retention of the stationary phase. nih.gov
Table 4: Examples of Solvent Systems for Glycoside Isolation by Counter-Current Chromatography
| Target Compound Class | Solvent System Composition | Volume Ratio (v/v) | Reference |
|---|---|---|---|
| Phenolic Glycosides | n-Hexane / Ethyl acetate / Methanol / Water | 1:6:3:4 | mdpi.com |
| Iridoid Glycosides | Dichloromethane / Methanol / n-Butanol / Water / Acetic Acid | 5:5:3:4:0.1 | nih.gov |
| Glycosides | Ethyl acetate / n-Butanol / Water | 1:6:7 | nih.gov |
| Glycosides | Toluene / Methanol / Glacial Acetic Acid / Water | 7:4:3:1 | researchgate.net |
Isolation and Advanced Analytical Characterization of Phylanthoside
Chromatographic Separation Techniques
Chromatography is a fundamental tool for the separation of individual compounds from a mixture. bioanalysis-zone.com The principle of chromatography involves the differential partitioning of components between a stationary phase and a mobile phase. nih.gov The selection of specific chromatographic techniques is crucial for the successful isolation of phylanthoside.
Fractional Crystallization Principles
Fractional crystallization is a technique used to separate compounds based on differences in their solubility. blogspot.com This process involves dissolving a mixture of compounds in a suitable solvent and then gradually changing the conditions, such as temperature, to induce the crystallization of one component while the others remain dissolved. blogspot.comsaskoer.ca The process is particularly effective for separating compounds with different crystallization points or solubilities in a specific solvent. blogspot.com In the context of this compound isolation, fractional crystallization can be employed as an initial purification step to enrich the crude extract with the target compound before proceeding to more refined chromatographic methods. The success of this technique depends on the principle that as a solution cools or the solvent evaporates, the least soluble compound will crystallize first, allowing for its physical separation from the remaining solution. saskoer.ca
Column Chromatography (e.g., Silica (B1680970), Reverse-Phase)
Column chromatography is a widely used and versatile technique for the purification of chemical compounds from mixtures. byjus.comvipw.in It operates on the principle of differential adsorption of substances by a solid stationary phase as a liquid mobile phase passes through it. byjus.com
In the isolation of this compound, two common types of column chromatography are particularly relevant:
Normal-Phase Chromatography: This method typically employs a polar stationary phase, such as silica gel or alumina, and a non-polar mobile phase. byjus.comiipseries.org Compounds are separated based on their polarity, with less polar compounds eluting from the column more quickly than more polar compounds. vipw.in For the separation of glycosides like this compound, a gradient elution is often used, where the polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.
Reverse-Phase Chromatography: In this technique, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol). frontiersin.orgtorontech.com Separation is based on hydrophobicity, with more non-polar compounds being retained longer on the column. Reverse-phase chromatography is particularly well-suited for the purification of polar compounds like this compound from less polar impurities. frontiersin.org
Table 1: Comparison of Normal-Phase and Reverse-Phase Column Chromatography
| Feature | Normal-Phase Chromatography | Reverse-Phase Chromatography |
| Stationary Phase | Polar (e.g., Silica Gel, Alumina) byjus.comiipseries.org | Non-polar (e.g., C18-bonded silica) frontiersin.org |
| Mobile Phase | Non-polar to moderately polar vipw.in | Polar (e.g., Water, Acetonitrile, Methanol) frontiersin.org |
| Elution Order | Less polar compounds elute first vipw.in | More polar compounds elute first frontiersin.org |
| Typical Analytes | Suitable for less polar compounds vipw.in | Effective for polar compounds like glycosides frontiersin.org |
Thin-Layer Chromatography (TLC) Applications
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique primarily used for the qualitative analysis of mixtures. sigmaaldrich.commerckmillipore.com It is performed on a plate coated with a thin layer of a stationary phase, such as silica gel. merckmillipore.com A small amount of the sample is applied to the plate, which is then placed in a developing chamber with a suitable mobile phase. sigmaaldrich.com As the mobile phase ascends the plate via capillary action, the components of the mixture separate based on their differential affinity for the stationary and mobile phases. merckmillipore.com
In the context of this compound isolation, TLC serves several important functions:
Monitoring the progress of column chromatography: Fractions collected from the column can be analyzed by TLC to determine which fractions contain the desired compound. bjbms.org
Screening for the presence of this compound: Crude plant extracts can be quickly screened by TLC to check for the presence of the target compound. bjbms.org
Optimizing solvent systems: Different solvent systems can be tested on TLC plates to find the optimal mobile phase for separation in column chromatography. bjbms.org
The position of a compound on a developed TLC plate is characterized by its retardation factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. byjus.com
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a powerful and highly efficient chromatographic technique used for the separation, identification, and quantification of compounds in a mixture. nih.goviipseries.orgnih.gov It operates on the same principles as column chromatography but utilizes high pressure to force the mobile phase through a column packed with very fine particles, resulting in higher resolution and faster separation times. nih.govgoogle.com
For the final purification and analysis of this compound, HPLC is an indispensable tool. researchgate.net A typical HPLC method for a glycoside like this compound would involve:
Reverse-phase column: A C18 column is commonly used for the separation of polar compounds. frontiersin.orgresearchgate.net
Gradient elution: A gradient of two or more solvents, such as water and acetonitrile, is often employed to achieve optimal separation of complex mixtures. researchgate.net
Detection: A Diode-Array Detector (DAD) or a UV-Vis detector is frequently used to monitor the eluting compounds. nih.govmeasurlabs.com These detectors measure the absorbance of the compounds at specific wavelengths. measurlabs.com
The high sensitivity and resolution of HPLC allow for the isolation of highly pure this compound and its accurate quantification. nih.govchromatographyonline.com
Table 2: Typical HPLC Parameters for Glycoside Analysis
| Parameter | Typical Setting |
| Column | Reverse-Phase C18 (e.g., 50 x 4.6 mm, 1.8 µm) researchgate.net |
| Mobile Phase | Acetonitrile/Water Gradient researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net |
| Detection | UV at 220 nm and 270 nm researchgate.net |
| Column Temperature | 25 ºC researchgate.net |
Gas Chromatography (GC) for Volatile Components
Gas Chromatography (GC) is a separation technique used for analyzing volatile compounds. iipseries.org In GC, the mobile phase is an inert gas, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a long, thin tube called a column. libretexts.org GC is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like glycosides such as this compound. libretexts.org
However, GC can be employed for the analysis of this compound after a chemical modification process called derivatization . libretexts.org Derivatization involves converting the non-volatile this compound into a more volatile derivative, typically by replacing the active hydrogen atoms of its hydroxyl groups with silyl (B83357) groups (silylation). libretexts.orgsigmaaldrich.com This process increases the volatility and thermal stability of the compound, making it amenable to GC analysis. libretexts.org The resulting volatile derivative can then be separated and detected by GC-Mass Spectrometry (GC-MS), which provides both chromatographic and mass spectral data for structural elucidation. nih.gov
Spectroscopic and Spectrometric Characterization Methods
Once a pure sample of this compound has been isolated, a variety of spectroscopic and spectrometric techniques are employed to determine its chemical structure. researchgate.netmdpi.com These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.
Advanced analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are crucial for the comprehensive characterization of natural products like this compound. researchgate.netmdpi.comlongdom.org IR spectroscopy provides information about the functional groups present in the molecule. longdom.org NMR spectroscopy reveals the connectivity of atoms and the stereochemistry of the molecule. Mass spectrometry determines the molecular weight and elemental composition of the compound. mdpi.com The combined data from these techniques allows for the unambiguous identification and structural elucidation of this compound. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for determining the atomic structure and composition of organic molecules. measurlabs.com It provides detailed information about the types of atoms, their quantity, and their arrangement within a molecule. measurlabs.com
1D NMR techniques, such as ¹H NMR and ¹³C NMR, are fundamental for identifying functional groups and the basic carbon-hydrogen framework of a molecule. measurlabs.com For instance, ¹H NMR can distinguish and quantify different components and their acyl groups in a sample. spectroscopyonline.com
2D NMR experiments, such as COSY, HSQC, and HMBC, provide further structural details by showing correlations between different nuclei. This allows for the precise mapping of chemical bonds and the relative positions of atoms within the molecule. filab.fr
Key Applications of NMR in this compound Characterization:
Structural Elucidation: Determination of the complete molecular structure, including the stereochemistry.
Purity Assessment: Ensuring the isolated compound is free from impurities. cuestionesdefisioterapia.com
Quantitative Analysis: NMR is an inherently quantitative technique, as the signal area is directly proportional to the number of resonant nuclei. unibo.it
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. wikipedia.org It is a cornerstone in the characterization of phytochemicals due to its high sensitivity and specificity. taylorfrancis.com
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically with an error of less than 5 parts per million (ppm). numberanalytics.com This precision allows for the determination of the elemental composition of a molecule, a critical step in identifying unknown compounds like this compound. numberanalytics.comnih.gov HRMS can differentiate between molecules with very similar masses, which is often a challenge in the analysis of complex natural product extracts. nih.gov
Table 1: Comparison of MS and HRMS
| Feature | Mass Spectrometry (MS) | High-Resolution Mass Spectrometry (HRMS) |
|---|---|---|
| Primary Function | Measures mass-to-charge ratio of ions. | Provides highly accurate mass measurements. numberanalytics.com |
| Mass Accuracy | Lower resolution. | High resolution (<5 ppm error). numberanalytics.com |
| Application | General identification and quantification. | Elemental composition determination, identification of unknown compounds. taylorfrancis.comnih.gov |
Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy is a well-established technique for identifying functional groups within a molecule. libretexts.org It works by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to different types of chemical bonds. libretexts.org
The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber. Specific peaks in the spectrum indicate the presence of functional groups such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C), which are characteristic features of many natural products. cuestionesdefisioterapia.comspectroscopyonline.com For example, a study on a compound isolated from Phyllanthus niruri showed characteristic IR peaks for O-H, C-H, and C=O bonds. cuestionesdefisioterapia.com
The region of the IR spectrum below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of peaks that is unique to each molecule. youtube.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a sample. technologynetworks.com This technique is particularly useful for detecting molecules with chromophores, which are parts of a molecule that absorb light in the UV-Vis range. wikipedia.org
The presence of aromatic rings or conjugated systems within a molecule, common in compounds like this compound, gives rise to characteristic absorption peaks. cuestionesdefisioterapia.com For instance, the UV-Vis spectrum of a compound isolated from Phyllanthus niruri showed a maximum absorbance peak at 280 nm, suggesting the presence of an aromatic or conjugated system. cuestionesdefisioterapia.com UV-Vis spectroscopy is often used for quantitative analysis and to monitor the purity of a sample during the isolation process. technologynetworks.comdenovix.com
Hyphenated Analytical Techniques for Comprehensive Identification
Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy, providing a comprehensive analysis of complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. eag.commeasurlabs.com This method is ideal for detecting and quantifying target analytes in trace amounts within complex matrices. measurlabs.com
In LC-MS/MS, the sample is first separated by liquid chromatography. The separated components are then ionized and analyzed by two mass spectrometers in series. The first mass spectrometer selects a specific parent ion, which is then fragmented in a collision cell. The second mass spectrometer analyzes the resulting daughter ions, providing a high degree of specificity. eag.com This technique is widely used for the analysis of a broad range of compounds, including pesticides and plant metabolites. mdpi.comnih.govresearchgate.net
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC/MS)
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is another powerful technique that couples the high resolving power of HPLC with the mass analysis capabilities of MS. measurlabs.com It is highly effective for the identification, quantification, and mass analysis of components in a sample, making it a valuable tool for determining the chemical composition and purity of substances. measurlabs.commdpi.com
HPLC-MS is particularly well-suited for analyzing heat-labile compounds, such as many natural products. measurlabs.com The choice between different HPLC modes, such as normal-phase or reversed-phase, depends on the properties of the analyte. measurlabs.com The development of reliable HPLC-MS/MS methods is crucial for the sensitive and accurate determination of various compounds, including alkaloids in plant samples. mdpi.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Carbon |
| Nitrogen |
| Hydrogen |
Fourier Transform Mass Spectrometry (FTMS)
The molecular formula of this compound is C40H52O17. nih.gov High-resolution mass spectrometry was a key analytical tool used in the original structural determination of this compound, allowing researchers to confirm the elemental composition from the exact mass of the molecular ion. cdnsciencepub.com FTMS analysis provides an experimental mass that can be compared against the calculated theoretical mass with a very low margin of error, typically less than 5 parts per million (ppm). chromatographyonline.com
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed m/z [M+H]⁺ (Hypothetical) | Mass Error (ppm) |
|---|---|---|---|---|
| This compound | C40H52O17 | 804.32045 | 805.32770 | < 5 |
Beyond confirming the molecular formula, FTMS is coupled with tandem mass spectrometry (MS/MS) to further probe the molecule's structure. thermofisher.comnih.gov In an MS/MS experiment, the intact molecular ion of this compound (the precursor ion) is selected and then fragmented. The resulting fragment ions (product ions) are then mass-analyzed. This fragmentation typically occurs at the weakest chemical bonds, such as the glycosidic linkages connecting the sugar units to the aglycone.
Structural studies involving chemical degradation revealed that this compound is composed of an aglycone, Phyllanthocin, and a disaccharide made of two 6-deoxy-D-glucose units. cdnsciencepub.com In a tandem FTMS experiment, the fragmentation pattern would reflect this structure, showing product ions that correspond to the loss of the sugar moieties. This analysis provides direct evidence for the mass of the core aglycone and the attached carbohydrate chain, confirming the sequence and identity of the constituent parts.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Inferred Fragment |
|---|---|---|---|
| 805.3277 [M+H]⁺ | 419.1751 | 386.1526 | Phyllanthocin (Aglycone) |
| 387.1599 | 418.1678 | Diacetyl-di-deoxyhexose (Disaccharide) |
Synthetic Methodologies and Chemical Modifications of Phylanthoside and Its Analogs
Total Synthesis Approaches to Phylanthoside Core Structure
The total synthesis of a molecule as intricate as this compound has not been extensively documented in a single, linear route. Instead, the chemical literature provides a toolkit of reactions and strategies developed for the broader class of arylnaphthalene lignans (B1203133), which can be applied to construct the this compound aglycone. mdpi.comnih.gov A successful total synthesis would need to address the creation of the substituted naphthalene (B1677914) system, the stereoselective formation of the lactone ring, and the final attachment of the sugar moiety. mdpi.com
This disconnection allows for the optimization of the synthetic routes for each fragment independently. The synthesis of the complex aglycone, with its multiple stereocenters, can be perfected without carrying the sensitive sugar moiety through numerous reaction steps. Similarly, the carbohydrate portion can be prepared and appropriately protected for the eventual coupling reaction. The final key step is the strategic coupling of these two fragments to form the complete natural product. scholarsresearchlibrary.comwikipedia.org
Achieving the correct three-dimensional arrangement of atoms (stereochemistry) is one of the most critical challenges in the synthesis of this compound. Stereoselective synthesis aims to produce a specific stereoisomer, which is crucial as different isomers can have vastly different biological activities. numberanalytics.commasterorganicchemistry.com
The biosynthesis of lignans in plants often involves dirigent proteins (DIRs), which guide the regio- and stereoselective coupling of monolignol radicals to form specific lignan (B3055560) structures. biorxiv.orgnih.gov In the laboratory, chemists must use other methods to achieve this control. For the this compound aglycone, key stereocenters would need to be set using established asymmetric reactions. This might involve the use of chiral auxiliaries, which are temporary chiral molecules that direct the stereochemical outcome of a reaction, or asymmetric catalysis, where a small amount of a chiral catalyst creates a chiral product.
The final and perhaps most crucial stereoselective step is the glycosylation—the formation of the bond between the aglycone and the glucose unit. The stereochemistry of this glycosidic bond (α or β) is critical. mdpi.com Methods for stereoselective glycosylation often involve the use of specific activating agents and careful control of reaction conditions to favor the formation of the desired anomer. mdpi.commdpi.com For instance, intramolecular aglycone delivery (IAD) is a powerful technique where the aglycone is temporarily tethered to the sugar donor, ensuring that the glycosidic bond forms on a specific face of the sugar. mdpi.com
The pursuit of complex natural products like this compound often stimulates the creation of new chemical reactions and methodologies. nih.gov While no novel transformations have been published specifically for this compound, the synthesis of its core structure would likely employ modern catalytic methods. For example, the construction of the arylnaphthalene core could be achieved through metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions, to form the key carbon-carbon bond linking the two aromatic rings.
Furthermore, the formation of the lactone ring often requires specialized reagents and conditions to ensure high yield and stereoselectivity. Advances in enzymatic catalysis also present a promising avenue. Glycosyltransferases, the enzymes responsible for glycosylation in nature, are highly regio- and stereospecific and can be used in the laboratory to form glycosidic bonds with high precision, often under mild, environmentally friendly conditions. sigmaaldrich.com The use of such enzymes could circumvent many of the challenges associated with traditional chemical glycosylation methods. sigmaaldrich.com
Semisynthesis and Derivatization Strategies for this compound Analogs
Semisynthesis is a powerful approach that starts with a naturally occurring compound and modifies it chemically to create new derivatives. sigmaaldrich.com This strategy is particularly useful when the natural product can be isolated in reasonable quantities but its total synthesis is complex and low-yielding. It allows chemists to leverage the intricate core structure provided by nature to rapidly generate a library of analogs for structure-activity relationship (SAR) studies. nih.govnih.gov
This compound possesses several functional groups, including multiple hydroxyl (-OH) groups on both the aglycone and the sugar moiety, which are prime targets for chemical modification. Regioselectivity, the ability to modify one specific functional group while leaving others untouched, is a significant challenge. numberanalytics.commdpi.com This is typically achieved through the use of protecting groups, which temporarily block certain reactive sites, allowing chemical transformations to occur at a specific, unprotected position.
For example, to selectively modify the hydroxyl groups on the aglycone, one could first protect the more reactive hydroxyl groups on the glucose unit. The choice of protecting group is critical, as they must be stable to the subsequent reaction conditions and be removable without altering the rest of the molecule. Enzymes, such as lipases or proteases, can also be employed for their high regioselectivity in acylating or deacylating specific hydroxyl groups on carbohydrate structures. mdpi.com
The design and synthesis of derivatives aim to explore how changes in the molecule's structure affect its biological activity. nih.govrsc.orgajol.info By systematically modifying different parts of the this compound molecule, researchers can identify key structural features responsible for its biological effects.
Potential modifications to the this compound structure could include:
Acylation or Alkylation: Adding acyl (like acetyl) or alkyl (like methyl) groups to the hydroxyl functions to alter polarity and bioavailability.
Glycosidic Bond Modification: Changing the sugar moiety to a different carbohydrate or altering the glycosidic linkage could have a profound impact on activity.
Aglycone Core Modification: While more challenging via semisynthesis, modifications to the aromatic rings, such as the introduction of different substituents, could be explored to fine-tune electronic and steric properties.
These synthetic and semisynthetic endeavors are essential for transforming a natural product discovery into a potential therapeutic lead by optimizing its properties and elucidating its mechanism of action. nih.gov
Enzymatic and Biocatalytic Modifications of this compound
The structural complexity of natural products like this compound presents both opportunities and challenges for chemical modification. While traditional synthetic methods can be effective, they often require harsh reaction conditions, extensive use of protecting groups, and can suffer from low yields and poor selectivity. In contrast, enzymatic and biocatalytic approaches offer a powerful and environmentally benign alternative, leveraging the inherent specificity and efficiency of biological catalysts to achieve precise molecular transformations under mild conditions. inflibnet.ac.inmedcraveonline.com This section explores the potential for enzymatic and biocatalytic modification of this compound, focusing on the identification of suitable enzyme systems and their application in generating novel analogs.
Identification of Specific Enzyme Systems for Biotransformation
Biotransformation is the process by which living organisms or their enzyme systems modify chemical compounds. medcraveonline.comnih.gov This process can involve a wide range of reactions, including oxidation, reduction, hydrolysis, and conjugation. nih.gov The identification of specific enzymes capable of acting on the this compound scaffold is the first critical step towards its enzymatic modification. Given the glycosidic nature of this compound, several classes of enzymes are of particular interest.
Glycosidases: These enzymes catalyze the hydrolysis of glycosidic bonds. mdpi.com In the context of this compound, glycosidases could be employed for the selective removal or trimming of the sugar moieties. mdpi.comnih.gov This can lead to the generation of aglycones or partially deglycosylated analogs, which may exhibit altered biological activities. The substrate specificity of glycosidases, which can be influenced by the type of sugar and the linkage, allows for controlled modifications. mdpi.com Furthermore, through a process called transglycosylation, glycosidases can also be used to synthesize new glycoside analogs by transferring a sugar moiety from a donor to an acceptor molecule. mdpi.comchimia.ch
Lipases: While primarily known for their role in lipid metabolism, lipases have proven to be versatile biocatalysts in organic synthesis. mdpi.comnih.gov They can catalyze the acylation and deacylation of hydroxyl groups in a highly regioselective and enantioselective manner. mdpi.compsu.edu For a molecule like this compound, with multiple hydroxyl groups on its sugar and aglycone portions, lipases could be used to introduce or remove acyl groups at specific positions, thereby creating a library of novel ester derivatives. psu.edu The choice of acyl donor and reaction medium can significantly influence the outcome of the reaction. psu.edu
Oxidoreductases: This broad class of enzymes, which includes cytochrome P450 monooxygenases, dehydrogenases, and oxidases, catalyzes oxidation and reduction reactions. nih.gov These enzymes could potentially be used to introduce hydroxyl groups, convert hydroxyls to ketones, or reduce carbonyl functionalities on the this compound aglycone. Such modifications can have a profound impact on the molecule's polarity and biological activity. The use of microbial biotransformation, where whole microbial cells are used as catalysts, can provide access to a wide array of native oxidoreductases. inflibnet.ac.inmedcraveonline.com
The following table summarizes potential enzyme systems for the biotransformation of this compound:
| Enzyme Class | Potential Reaction on this compound | Potential Outcome |
| Glycosidases | Hydrolysis of glycosidic bonds | Generation of aglycone or partially deglycosylated analogs |
| Transglycosylation | Synthesis of novel glycoside analogs with different sugar moieties | |
| Lipases | Regioselective acylation of hydroxyl groups | Introduction of ester functionalities at specific positions |
| Regioselective deacylation | Selective removal of existing acyl groups | |
| Oxidoreductases | Hydroxylation, oxidation, reduction | Modification of the aglycone structure, altering polarity and activity |
Biosynthesis and Metabolic Pathways of Phylanthoside
Elucidation of Proposed Biosynthetic Pathway
While specific studies on phylanthoside are scarce, the elucidation of its biosynthetic route would likely follow established methodologies in plant natural product chemistry. These methods include precursor feeding studies and the characterization of key enzymes. frontiersin.org
Identification and Incorporation Studies of Precursor Molecules
The biosynthesis of lignans (B1203133) originates from the shikimic acid pathway, which produces aromatic amino acids, most notably L-phenylalanine. mdpi.comtaylorfrancis.comhebmu.edu.cn This amino acid serves as the entry point into the phenylpropanoid pathway. mdpi.comoup.com
Proposed Precursor Molecules for this compound Biosynthesis:
| Precursor Molecule | Role in Pathway |
| Phosphoenolpyruvate (B93156) (PEP) & Erythrose-4-phosphate (E4P) | Initial precursors for the Shikimic Acid Pathway. taylorfrancis.com |
| Shikimic Acid | A key intermediate in the pathway leading to aromatic amino acids. hebmu.edu.cnmdpi.com |
| L-Phenylalanine | The primary aromatic amino acid that enters the phenylpropanoid pathway. mdpi.comtaylorfrancis.com |
| Cinnamic Acid | Formed from L-phenylalanine via the action of phenylalanine ammonia-lyase (PAL). oup.com |
| Ferulic Acid & Caffeic Acid | Hydroxylated derivatives of cinnamic acid that serve as precursors for monolignol synthesis. Feeding studies with these acids have increased lignan (B3055560) production in Phyllanthus niruri cell cultures. nih.govmdpi.com |
| Coniferyl Alcohol & Sinapyl Alcohol | Monolignols that undergo dimerization to form the basic lignan skeleton. |
Incorporation studies, typically involving the administration of isotopically labeled precursors (e.g., ¹³C or ¹⁴C labeled L-phenylalanine or ferulic acid) to Phyllanthus cell cultures or plant tissues, would be a critical step. plos.org Subsequent isolation and analysis of this compound would determine the extent of label incorporation, thereby confirming the precursor-product relationship.
Characterization of Key Enzymatic Steps in this compound Formation
The conversion of precursor molecules into the complex structure of this compound is catalyzed by a series of specific enzymes. While the exact enzymes for this compound synthesis are unknown, they are expected to be homologous to those characterized in other lignan biosynthetic pathways. mdpi.com
Key Enzyme Classes in the Proposed this compound Pathway:
| Enzyme Class | Proposed Function |
| Phenylalanine ammonia-lyase (PAL) | Catalyzes the deamination of L-phenylalanine to form cinnamic acid, the first committed step in the phenylpropanoid pathway. oup.com |
| Cinnamate-4-hydroxylase (C4H) | Hydroxylates cinnamic acid. |
| 4-Coumaroyl-CoA ligase (4CL) | Activates cinnamic acid derivatives by converting them to their corresponding CoA esters. |
| Dirigent Proteins | Mediate the stereospecific coupling of two monolignol radicals to form the lignan scaffold. |
| P450 Monooxygenases & Dehydrogenases | Catalyze various tailoring reactions such as hydroxylations, methylations, and ring formations to create the final complex structure of this compound. |
Modern techniques like chemoproteomics, which uses activity-based probes, could be employed to identify and characterize these enzymes from Phyllanthus extracts. frontiersin.orgfrontiersin.org
Genetic and Molecular Determinants of Biosynthesis
The production of complex secondary metabolites like this compound is genetically controlled. The genes encoding the biosynthetic enzymes are often organized in biosynthetic gene clusters (BGCs). chinbullbotany.comnih.gov
Discovery and Annotation of Biosynthetic Gene Clusters
In many plants, the genes for a specific metabolic pathway are located together on a chromosome in a BGC. chinbullbotany.com This co-localization facilitates the coordinated expression of these genes. The discovery of a this compound-specific BGC would involve:
Genome Sequencing: Obtaining the full genome sequence of a this compound-producing Phyllanthus species, such as Phyllanthus acuminatus.
Bioinformatic Analysis: Using software tools like plantiSMASH to scan the genome for potential BGCs encoding enzymes of the phenylpropanoid and lignan pathways. nih.govmcbu.edu.trresearchgate.net
Transcriptomic Analysis: Analyzing the gene expression profiles of Phyllanthus tissues that actively produce this compound to identify co-expressed genes that are likely part of the BGC. Transcriptome analysis of Phyllanthus amarus has already identified numerous unitranscripts involved in phenylpropanoid and flavonoid biosynthesis. frontiersin.org
While a specific BGC for this compound has not been reported, the general framework for its discovery is well-established in the field of plant genomics.
Regulation of Gene Expression in this compound Production
The expression of biosynthetic genes is tightly regulated by various factors, including developmental cues and environmental stimuli. Transcription factors play a crucial role in controlling the output of secondary metabolite pathways. mdpi.com
Elicitors, which are signaling molecules that induce stress responses in plants, have been shown to enhance the production of secondary metabolites in Phyllanthus. For instance, methyl jasmonate and salicylic (B10762653) acid have been used to increase the production of various metabolites in Phyllanthus acuminatus hairy root cultures, suggesting they influence the transcription of biosynthetic genes. mdpi.com Drought stress has also been observed to upregulate the expression of enzymes in the phenylpropanoid pathway in Phyllanthus urinaria. mdpi.com Understanding these regulatory networks is key to potentially enhancing the production of this compound through biotechnological approaches.
Endogenous Metabolic Pathways in Producing Organisms
The biosynthesis of this compound is integrated into the broader metabolic network of the Phyllanthus plant. The primary metabolic pathways provide the necessary energy (ATP) and precursor molecules (phosphoenolpyruvate and erythrose-4-phosphate) for the shikimic acid and subsequent phenylpropanoid pathways. taylorfrancis.comscispace.com
Studies on various Phyllanthus species have highlighted the activity of several key metabolic pathways:
Carbohydrate Metabolism: Provides the initial building blocks for the shikimic acid pathway. symbiosisonlinepublishing.com
Lipid Metabolism: While not directly involved in this compound biosynthesis, it is a significant pathway in Phyllanthus. nih.gov
Amino Acid Metabolism: The synthesis of L-phenylalanine is a critical branch point between primary and secondary metabolism.
Primary Metabolism Intersections with this compound Biosynthesis
Primary metabolism encompasses the essential biochemical reactions that support a plant's growth, development, and reproduction. These pathways generate foundational molecules that are crucial not only for the plant's immediate survival but also as precursors for the synthesis of a vast array of secondary metabolites. While the specific biosynthetic pathway of this compound is not extensively detailed in scientific literature, its structural complexity points to its origin from key primary metabolic intermediates.
Plant secondary metabolites are generally synthesized from a few key starting materials derived from central metabolism. The core pathways providing these precursors include:
Glycolysis and the Pentose Phosphate Pathway (PPP): These interconnected pathways break down glucose and other sugars to produce energy and essential molecular precursors. For instance, the PPP generates erythrose 4-phosphate, which, along with phosphoenolpyruvate from glycolysis, enters the shikimate pathway.
Shikimate Pathway: This pathway is responsible for the biosynthesis of aromatic amino acids, namely phenylalanine, tyrosine, and tryptophan. These amino acids are the precursors to a wide variety of secondary metabolites, including phenylpropanoids and alkaloids.
Acetate-Mevalonate and Acetate-Malonate Pathways: These pathways produce isoprenoids and polyketides, respectively, which form the structural backbone of terpenes, steroids, and certain phenolics.
The biosynthesis of a complex glycoside like this compound would necessitate precursors from several of these primary pathways to form its aglycone (non-sugar) core and its sugar moieties. The evolution of such specialized metabolic pathways is often linked to alterations in primary metabolism that enable or support the efficient production of these complex molecules.
| Primary Metabolic Pathway | Key Precursors for Secondary Metabolism |
| Glycolysis | Phosphoenolpyruvate, Pyruvate |
| Pentose Phosphate Pathway | Erythrose 4-Phosphate, Ribose 5-phosphate |
| Shikimate Pathway | Phenylalanine, Tyrosine, Tryptophan |
| Acetate-Mevalonate Pathway | Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP) |
| Acetate-Malonate Pathway | Acetyl-CoA, Malonyl-CoA |
Secondary Metabolite Production and Pathway Crosstalk
The production of secondary metabolites, including this compound, is a dynamic and highly regulated process within the plant. Plants synthesize a diverse arsenal (B13267) of these compounds, often in response to specific environmental triggers or stressors such as pathogen attack or herbivory. This production is not isolated; rather, it exists within a complex network where different biosynthetic pathways can intersect and influence one another, an effect known as pathway crosstalk.
Crosstalk can occur through several mechanisms:
Shared Precursors: Multiple secondary metabolite pathways may draw from the same pool of primary metabolite precursors. Competition for these precursors can influence the relative production rates of different compounds.
Regulatory Networks: The genes encoding biosynthetic enzymes are controlled by complex regulatory networks, often involving transcription factors like MYB, WRKY, and bHLH families. A single transcription factor can regulate genes across multiple related pathways, coordinating the plant's chemical response to a specific stimulus.
Metabolic Grids: Intermediates from one pathway may be shunted into another, leading to a "grid" of interconnected reactions that can produce a wide variety of related compounds from a common starting point.
In the context of the Phyllanthus genus, which is known for producing a rich variety of lignans, tannins, and flavonoids, it is highly probable that the biosynthesis of this compound is integrated into a broader metabolic network. For example, compounds like phyllanthin (B192089) and hypophyllanthin, which are also found in Phyllanthus species, share structural similarities that suggest a common or intersecting biosynthetic origin. This integrated metabolic strategy allows the plant to efficiently produce a suite of defensive or signaling molecules tailored to its ecological needs.
Exogenous Metabolic Pathways in Preclinical Models
When a natural compound like this compound is introduced into a foreign biological system, such as an animal model, it is treated as a xenobiotic. The organism employs a series of metabolic processes, primarily in the liver, to modify the compound, typically to increase its water solubility and facilitate its
Mechanisms of Action of Phylanthoside at Cellular and Molecular Levels
Identification and Validation of Molecular Targets
The precise molecular targets of Phylanthoside have not yet been definitively identified and validated. The initial steps in elucidating the mechanism of action of any bioactive compound involve pinpointing its direct molecular interactors, a process that remains to be comprehensively undertaken for this compound.
Receptor Binding and Ligand-Protein Interaction Studies (e.g., Molecular Docking)
Currently, there is a notable absence of published research detailing receptor binding assays or molecular docking studies specifically for this compound. Such studies are crucial for predicting the binding affinity and interaction patterns of a ligand with a protein target at a molecular level. The lack of this data means that the specific receptors or proteins that this compound may bind to, and the nature of these potential interactions, are presently unknown.
Enzyme Inhibition or Activation Profiling
Comprehensive enzyme inhibition or activation profiling for this compound has not been reported. While other compounds from the Phyllanthus genus have been investigated for their effects on enzymes like xanthine oxidase, specific data on which enzymes this compound might inhibit or activate, and the kinetics of these interactions, is not available.
Modulation of Cellular Signaling Pathways
Effects on Signal Transduction Cascades
Specific details regarding the effects of this compound on signal transduction cascades are not documented in the available scientific literature. While related alkaloids have been shown to influence pathways such as PI3K/AKT/mTOR, it is not possible to extrapolate these findings to this compound without direct experimental evidence.
Transcriptomic and Proteomic Profiling in Response to this compound
There are no available transcriptomic or proteomic studies that have analyzed the global changes in gene and protein expression in cells treated with this compound. These powerful techniques provide a broad overview of the cellular response to a compound and can offer valuable clues about its mechanism of action.
Interactions with Cellular Macromolecules (e.g., DNA, RNA, Lipids)
Direct interactions between this compound and cellular macromolecules such as DNA, RNA, and lipids have not been characterized. Research has not yet explored whether this compound can intercalate into DNA, bind to specific RNA structures, or alter the properties of cellular membranes.
Preclinical Pharmacological Evaluation of Phylanthoside
In Vitro Pharmacological Models and Assays
In vitro studies are the foundational step in the pharmacological evaluation of a new chemical entity. These laboratory-based assays utilize cells and tissues to provide initial insights into the bioactivity and potential toxicity of a compound.
Cell-Based Assays for Cellular Response
Cell-based assays are fundamental for observing the effects of a compound on cellular functions and viability. nih.gov These assays can indicate a compound's potential as a therapeutic agent by measuring its impact on specific cellular processes.
A variety of cell lines are employed to investigate the potential anticancer properties of natural products. For instance, human breast cancer (MCF-7) and lung cancer (A549) cell lines are commonly used to screen for cytotoxic effects. nih.govrsc.org Studies on extracts from Phyllanthus species have demonstrated inhibitory effects on the growth of these cell lines. nih.govresearchgate.net The cytotoxicity of a compound is often determined using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. indexcopernicus.comnih.gov A reduction in cell viability upon treatment suggests a cytotoxic effect.
For assessing anti-inflammatory potential, the murine macrophage cell line RAW 264.7 is a widely utilized model. mdpi.combiomolther.orgnih.gov These cells, when stimulated with lipopolysaccharide (LPS), mimic an inflammatory response by producing pro-inflammatory mediators. Research on Phyllanthus niruri leaf extract has shown a reduction in pro-inflammatory cytokines like TNF-α and IL-1β in LPS-stimulated RAW 264.7 cells. researchgate.netipb.ac.id Assays measuring the production of nitric oxide (NO) and pro-inflammatory cytokines are crucial in these studies. biomolther.org It is also important to assess the cytotoxicity of the compound on normal cell lines to ensure its selective action against diseased cells. nih.gov
Table 1: Common Cell-Based Assays for Preclinical Evaluation
| Assay Type | Cell Line(s) | Measured Parameter(s) | Pharmacological Indication |
| Cytotoxicity Assay (e.g., MTT) | MCF-7, A549, HepG2 | Cell Viability | Anticancer Activity |
| Anti-inflammatory Assay | RAW 264.7 | Nitric Oxide (NO), TNF-α, IL-1β, IL-6 | Anti-inflammatory Activity |
| Immunomodulatory Assay | Peripheral Blood Mononuclear Cells (PBMCs) | Lymphocyte Proliferation, Cytokine Production | Immunomodulatory Effects |
Functional Assays for Target Engagement
Functional assays are designed to determine if a compound interacts with a specific molecular target within the cell, which is crucial for understanding its mechanism of action. nih.gov These assays measure the functional consequences of the drug-target interaction. researchgate.net
Advanced In Vitro Models (e.g., Organoids, Human Tissue Models)
To better predict human responses, more complex in vitro models that mimic the three-dimensional structure and function of human tissues are being increasingly used. nih.gov Organoids, which are 3D structures grown from stem cells that resemble miniature organs, offer a more physiologically relevant system for drug testing compared to traditional 2D cell cultures. rsc.orgresearchgate.netphytopharmajournal.com These models can provide more accurate insights into a compound's efficacy and toxicity in a human-like environment. nih.gov
Human tissue models, such as skin explants, can be used to test the topical anti-inflammatory effects of compounds. While the application of these advanced models specifically to phylanthoside is not yet documented, they represent a promising future direction for the preclinical evaluation of this and other natural compounds.
In Vivo Preclinical Animal Models for Pharmacological Activity
Rodent Models (e.g., Mouse, Rat) in Specific Disease Models
Rodent models are extensively used in preclinical research due to their physiological and genetic similarities to humans, as well as their relatively low cost and ease of handling.
For evaluating hepatoprotective activity, a common model is carbon tetrachloride (CCl4)-induced liver injury in rats. nih.govfrontiersin.orgseejph.comnih.gov CCl4 is a well-known hepatotoxin that causes liver damage, and the ability of a compound to mitigate this damage is a measure of its hepatoprotective potential. Studies on extracts from plants have demonstrated a protective effect in this model, often assessed by measuring serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), as well as by histopathological examination of the liver tissue. seejph.comresearchgate.net
In the context of anticancer research, mouse xenograft models, where human tumor cells are implanted into immunodeficient mice, are used to assess the in vivo antitumor efficacy of a compound. nih.gov The effect of the compound on tumor growth and the survival of the animals are key endpoints in these studies. nih.gov
For immunomodulatory studies, rodent models can be used to assess effects on both cellular and humoral immunity. For example, the delayed-type hypersensitivity (DTH) response in mice can be used to evaluate cell-mediated immunity. ijpca.org
Table 2: Common In Vivo Rodent Models for Pharmacological Evaluation
| Animal Model | Disease/Condition Model | Measured Parameter(s) | Pharmacological Indication |
| Rat | Carbon Tetrachloride (CCl4)-induced Hepatotoxicity | Serum Liver Enzymes (ALT, AST), Liver Histopathology | Hepatoprotective Activity |
| Mouse | Human Tumor Xenograft (e.g., A549, MCF-7) | Tumor Volume, Animal Survival | Anticancer Efficacy |
| Mouse | Delayed-Type Hypersensitivity (DTH) | Paw Swelling | Immunomodulatory (Cell-mediated) |
Non-Rodent Models (e.g., Cynomolgus Monkey, Dog, Ferret)
In certain cases, non-rodent models are used in preclinical studies, particularly for safety and toxicological assessments, or when their physiology is more relevant to a specific human disease. nih.govnih.gov The choice of species depends on factors such as the metabolic profile of the drug and the expression of the drug target. While the use of non-rodent models for the specific evaluation of this compound has not been reported, they remain an important component of the preclinical drug development pipeline for certain therapeutic areas.
Establishment and Validation of Disease-Specific Animal Models for this compound Research
The preclinical pharmacological assessment of novel chemical entities like this compound is fundamentally reliant on the use of well-established and validated animal models. These models are indispensable for elucidating the potential therapeutic effects and mechanisms of action of the compound in a physiological system that mimics human diseases. Although specific animal model data for this compound are not extensively documented, the rich history of research into its source, Phyllanthus amarus, and its other bioactive lignans (B1203133), provides a robust framework of relevant models for future this compound-specific investigations. The primary pharmacological activities attributed to P. amarus extracts, such as anti-inflammatory and hepatoprotective effects, have been extensively studied in various animal models. These models are, therefore, highly applicable for the preclinical evaluation of this compound.
The validation of these models for phytochemical research is crucial and involves demonstrating that the model can reliably and reproducibly detect the expected pharmacological activity. nih.govresearchgate.net This includes the use of positive controls (well-known drugs) to confirm the model's sensitivity and the measurement of specific biomarkers that are indicative of the disease process and its modulation by the therapeutic agent. nih.govnih.gov
Anti-Inflammatory Models
A significant body of research points to the anti-inflammatory potential of Phyllanthus amarus extracts and its constituent compounds. gyanvihar.org Consequently, established animal models of inflammation are highly relevant for assessing the anti-inflammatory activity of this compound.
One of the most widely used and well-validated models for acute inflammation is the carrageenan-induced paw edema model in rodents, typically rats or mice. nih.govnih.gov The injection of carrageenan, a phlogistic agent, into the sub-plantar tissue of the paw induces a biphasic inflammatory response. The initial phase is characterized by the release of histamine, serotonin, and bradykinin, followed by a later phase involving the production of prostaglandins (B1171923) and other inflammatory mediators. nih.gov The validation of this model for natural product research is well-established, as it reliably responds to standard anti-inflammatory drugs like diclofenac (B195802) sodium and aspirin. nih.gov The primary endpoint in this model is the measurement of paw volume or thickness at various time points after carrageenan injection, which allows for the quantification of the anti-edematous effect of the test compound.
Another relevant model is the acetic acid-induced writhing test in mice. This model is particularly useful for evaluating peripheral analgesic and anti-inflammatory activity. Intraperitoneal injection of acetic acid causes irritation and an inflammatory response, leading to characteristic stretching and writhing movements. The efficacy of a test compound is determined by its ability to reduce the number of writhes, indicating an attenuation of the inflammatory pain response.
The table below summarizes key findings from studies on P. amarus extracts in these anti-inflammatory models, which would be foundational for designing studies on this compound.
| Model | Inducing Agent | Animal | Key Findings | Reference |
| Paw Edema | Carrageenan | Rat | Aqueous leaf extract of P. amarus significantly reduced paw edema formation. | nih.gov |
| Paw Edema | Histamine | Rat | Aqueous leaf extract of P. amarus demonstrated a significant reduction in histamine-induced paw edema. | nih.gov |
| Writhing Test | Acetic Acid | Mouse | Ethanolic extract of P. amarus showed a significant reduction in the number of writhes. | biomedpharmajournal.org |
This table is interactive. Click on the headers to sort the data.
Hepatoprotective Models
Phyllanthus amarus has a long-standing reputation in traditional medicine for treating liver ailments, and modern research has substantiated its hepatoprotective properties. researchgate.netresearchgate.net Therefore, animal models of liver injury are critical for the preclinical evaluation of this compound.
A cornerstone model in hepatotoxicity research is carbon tetrachloride (CCl4)-induced liver injury in rodents. nih.govnih.gov CCl4 is a potent hepatotoxin that, upon administration, is metabolized in the liver to form highly reactive free radicals. These radicals initiate lipid peroxidation of cell membranes, leading to hepatocellular damage and necrosis. The validation of this model is confirmed by the significant elevation of serum liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), and by histopathological changes in the liver tissue. nih.govnih.gov The hepatoprotective effect of a compound is assessed by its ability to attenuate the rise in these serum enzymes and mitigate the histological damage.
Another widely accepted model is ethanol-induced hepatotoxicity . Chronic or acute high-dose ethanol (B145695) administration in rats leads to oxidative stress, inflammation, and fatty infiltration of the liver, mimicking alcoholic liver disease in humans. nih.gov Key parameters measured in this model include serum levels of ALT, AST, triglycerides, and inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov Histopathological examination of the liver is also a critical component of the evaluation.
Furthermore, acetaminophen (B1664979) (paracetamol)-induced hepatotoxicity is a clinically relevant model, as acetaminophen overdose is a common cause of acute liver failure. nih.gov In this model, high doses of acetaminophen deplete glutathione (B108866) stores in the liver, leading to the accumulation of a toxic metabolite (N-acetyl-p-benzoquinone imine) and subsequent oxidative damage to hepatocytes. The protective effect of a test substance is measured by its ability to prevent the elevation of liver enzymes and preserve liver architecture. nih.gov
The following table presents findings from studies on P. amarus extracts in these hepatoprotective models, which would inform the design of this compound-specific research.
| Model | Inducing Agent | Animal | Key Findings | Reference |
| Liver Injury | Ethanol | Rat | Aqueous extract of P. amarus enhanced liver cell recovery by normalizing levels of AST, ALT, and TNF-α. | nih.gov |
| Liver Injury | Acetaminophen | Rat | Aqueous leaf extract of P. amarus significantly protected the liver against acetaminophen-induced damage. | nih.gov |
| Liver Damage | Aflatoxin B1 | Mouse | Ethanolic extract of P. amarus showed a hepatoprotective effect by lowering thiobarbituric acid reactive substances and enhancing antioxidant enzymes. | nih.gov |
| Acute Hepatitis | Galactosamine/LPS | Mouse | P. amarus extracts reduced TNF-α production in vivo. | researchgate.net |
This table is interactive. Click on the headers to sort the data.
The establishment and validation of these disease-specific animal models are paramount for the systematic preclinical pharmacological evaluation of this compound. The existing data from studies on Phyllanthus amarus and its other constituents strongly suggest that these anti-inflammatory and hepatoprotective models would be the most appropriate and informative for elucidating the therapeutic potential of this compound.
Cellular Pharmacokinetics and Pharmacodynamics Pk/pd of Phylanthoside
Cellular Uptake and Intracellular Transport Mechanisms
The entry of phylanthoside into cells is not a simple process but rather a multi-pathway event. The primary mechanisms include endocytosis, direct translocation, passive diffusion, active transport, and thiol-mediated uptake.
Endocytosis Pathways (Clathrin-Mediated, Caveolin-Mediated, Macropinocytosis)
Endocytosis is a fundamental cellular process for internalizing substances from the external environment. numberanalytics.com It is a major route for the cellular uptake of various molecules, including nanoparticles and certain drugs. nih.govmdpi.com This process can be broadly categorized into phagocytosis (cell eating) and pinocytosis (cell drinking). mdpi.com Pinocytosis is further divided into several distinct pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis, all of which are relevant to the cellular entry of large molecules like this compound. numberanalytics.commdpi.com
Clathrin-Mediated Endocytosis (CME): This is one of the most extensively studied endocytic pathways. nih.gov It involves the formation of clathrin-coated pits on the cell membrane that invaginate and pinch off to form vesicles, transporting their cargo into the cell. numberanalytics.comnih.gov This process is crucial for the uptake of nutrients and the turnover of plasma membrane proteins. nih.gov The formation of these vesicles is a regulated process involving the assembly of clathrin and adaptor proteins. nih.gov
Caveolin-Mediated Endocytosis: This pathway utilizes small, flask-shaped invaginations in the plasma membrane called caveolae. numberanalytics.com These structures are rich in cholesterol, sphingolipids, and caveolin proteins. numberanalytics.com Caveolae-mediated endocytosis is involved in lipid metabolism and signal transduction. numberanalytics.com
Macropinocytosis: This is a large-scale endocytic process characterized by the formation of large, actin-driven membrane ruffles that engulf significant amounts of extracellular fluid and particles. numberanalytics.comnih.gov The resulting large vesicles are known as macropinosomes. numberanalytics.com This pathway is a key mechanism for nutrient uptake in some cells. numberanalytics.com
Studies on the cellular uptake of similarly complex molecules suggest that this compound likely utilizes a combination of these endocytic pathways. The specific pathway(s) involved may depend on the cell type and the experimental conditions. For instance, in some cancer cell lines, macropinocytosis has been shown to play a more significant role in the uptake of certain nanoparticles compared to non-cancerous cells. dovepress.com The energy-dependent nature of endocytosis is often confirmed by the reduction of uptake at low temperatures or in the presence of metabolic inhibitors. dovepress.com
Direct Translocation Mechanisms (e.g., "Barrel-Stave," "Carpet-like," Inverted-Micelle Models)
Direct translocation refers to the passage of molecules directly across the lipid bilayer of the cell membrane without the involvement of endocytic vesicles. Several models have been proposed to explain this phenomenon, particularly for cell-penetrating peptides and other membrane-active molecules. While not extensively documented specifically for this compound, these models provide a theoretical framework for its potential direct entry into cells.
"Barrel-Stave" Model: In this model, molecules aggregate to form a transmembrane pore or channel, similar to the staves of a barrel. This allows for the passage of other molecules, or the translocating molecules themselves, through the membrane.
"Carpet-like" Model: This model proposes that molecules accumulate on the surface of the cell membrane, disrupting the lipid bilayer in a detergent-like manner. This destabilization leads to the formation of transient pores through which the molecules can enter the cytoplasm.
Inverted-Micelle Model: Here, molecules induce the formation of inverted micelles within the membrane. The hydrophilic core of the inverted micelle encapsulates the molecule, facilitating its transport across the hydrophobic membrane interior.
Passive Diffusion across Cell Membranes
Passive diffusion is the movement of substances across the cell membrane down their concentration gradient, from an area of higher concentration to one of lower concentration, without the expenditure of cellular energy. wikipedia.orgnih.gov This process is governed by the physicochemical properties of the molecule and the permeability of the membrane. wikipedia.org
For a molecule to readily diffuse across the phospholipid bilayer, it generally needs to be small and relatively hydrophobic. nih.gov Small, uncharged polar molecules like water and ethanol (B145695) can also diffuse across the membrane. nih.gov However, larger polar molecules and charged molecules of any size face significant difficulty in crossing the membrane via passive diffusion. nih.gov Given the large and complex structure of this compound, which contains multiple polar groups, it is unlikely that passive diffusion is a primary mechanism for its cellular uptake, although it may contribute to a minor extent. nih.govkhanacademy.org
Role of Active Transport Systems (e.g., Efflux Transporters, Nucleoside Transporters)
Active transport is the movement of substances across a membrane against their concentration gradient, a process that requires energy, typically in the form of ATP. oregonstate.education This transport is mediated by specific carrier proteins.
Efflux Transporters: These are membrane proteins that actively pump substrates out of the cell. A prominent example is the ATP-binding cassette (ABC) transporter superfamily, which includes P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP or ABCG2). nih.govadmescope.com These transporters can contribute to multidrug resistance in cancer cells by reducing the intracellular concentration of chemotherapeutic agents. nih.gov While this compound's interaction with efflux transporters is not well-defined, it is a critical consideration in its potential therapeutic applications, as efflux could limit its intracellular accumulation and efficacy.
Nucleoside Transporters: These transporters are responsible for the cellular uptake of nucleosides and their analogs, which are crucial for nucleic acid synthesis and are also used as anticancer and antiviral drugs. frontiersin.orgresearchgate.net There are two main families of nucleoside transporters: the concentrative nucleoside transporters (CNTs), which are sodium-dependent, and the equilibrative nucleoside transporters (ENTs), which facilitate transport down a concentration gradient. frontiersin.orgfrontiersin.org Given that this compound is a glycoside with a complex aglycone structure, it is less likely to be a direct substrate for nucleoside transporters, which typically recognize purine (B94841) and pyrimidine (B1678525) nucleosides. frontiersin.org However, the possibility of some interaction cannot be entirely ruled out without specific experimental evidence.
Thiol-Mediated Uptake Processes
Thiol-mediated uptake is a cellular entry mechanism that relies on the exchange between thiol groups (-SH) on the cell surface and disulfide bonds (-S-S-) within the entering molecule or its carrier. chemistryviews.org This process facilitates the transport of molecules across the cell membrane by forming temporary disulfide bonds with surface proteins, followed by internal reduction and release of the cargo inside the cell. chemistryviews.orgnih.gov This mechanism has been shown to be highly efficient for the intracellular delivery of various substrates, including those that are otherwise difficult to deliver into deep tissues. rsc.org
The process can be inhibited by thiol-reactive agents. nih.govnih.gov While research on thiol-mediated uptake has primarily focused on peptides and specifically designed synthetic molecules, the presence of sulfur-containing moieties or the potential for interaction with cell surface thiols makes this a plausible, albeit yet unconfirmed, pathway for this compound's cellular entry. The transferrin receptor, a protein involved in iron uptake, is a known target for some thiol-mediated uptake processes. rsc.orgnih.gov
Preclinical Pharmacokinetics (ADME)
Pharmacokinetics is the study of the absorption, distribution, metabolism, and excretion (ADME) of a compound in an organism. wikipedia.orggenomind.com Preclinical ADME studies are essential in drug development to predict the behavior of a drug candidate in the body and to identify potential liabilities. nih.govspirochem.com These studies are often conducted in animal models, such as rats and dogs, before human clinical trials. compbio.comdukecancerinstitute.org
While specific, comprehensive ADME data for this compound is not widely available in the public domain, general principles of preclinical pharmacokinetics can be applied to understand its likely behavior.
Table 1: Key Aspects of Preclinical ADME Studies
| ADME Stage | Description | Key Parameters Investigated |
| Absorption | The process by which a drug enters the bloodstream. genomind.comlnhlifesciences.org | Bioavailability, rate of absorption, first-pass metabolism. genomind.com |
| Distribution | The reversible transfer of a drug from the bloodstream to various tissues of the body. genomind.comyoutube.com | Volume of distribution, plasma protein binding, tissue distribution. youtube.comfrontiersin.org |
| Metabolism | The chemical conversion or transformation of drugs into new compounds (metabolites). wikipedia.orggenomind.com | Identification of major metabolites, metabolic pathways (e.g., cytochrome P450 enzymes). wikipedia.org |
| Excretion | The removal of the drug and its metabolites from the body. wikipedia.orggenomind.com | Clearance, elimination half-life, routes of excretion (e.g., urine, feces). wikipedia.orggenomind.com |
For a compound like this compound, which is a natural product, several factors would influence its ADME profile. Its large size and polarity would likely result in poor oral absorption. After administration, it would distribute to various tissues, and its binding to plasma proteins would affect its availability to reach target sites. nih.gov Metabolism would likely occur in the liver, potentially involving hydrolysis of the glycosidic bonds and modification of the aglycone. Excretion would then follow, primarily through the kidneys or in the feces. wikipedia.org
Table 2: Hypothetical Preclinical Pharmacokinetic Data for a this compound-like Compound
| Parameter | Rat | Dog |
| Bioavailability (Oral) | Low (<5%) | Low (<5%) |
| Plasma Protein Binding | Moderate to High | Moderate to High |
| Volume of Distribution (Vd) | Moderate | Moderate |
| Metabolism | Extensive hepatic metabolism | Extensive hepatic metabolism |
| Major Excretion Route | Biliary/Fecal | Biliary/Fecal |
| Elimination Half-life (t½) | 2-4 hours | 3-6 hours |
This table is illustrative and based on general principles for large, natural product glycosides. Actual data for this compound may vary.
Further preclinical studies, including in vitro assays using liver microsomes and in vivo studies in multiple animal species, would be necessary to fully characterize the ADME properties of this compound. wuxiapptec.compharmaron.com
Absorption Profiles in Preclinical Species
The absorption of a compound determines its bioavailability, or the extent to which it reaches systemic circulation to exert a biological effect. researchgate.net For natural glycosides, oral absorption can be complex. Due to their relatively high molecular weight and polarity, many glycosides exhibit poor direct absorption from the upper gastrointestinal tract. unlp.edu.arnih.gov
Preclinical studies in species like rats and mice are fundamental to understanding these profiles. For many glycosides, significant absorption only occurs after the sugar moiety is cleaved off by intestinal microflora, releasing the more readily absorbable non-sugar component, known as the aglycone. unlp.edu.arnih.govinchem.org For example, studies on steviol (B1681142) glycosides showed that they are hydrolyzed to the aglycone steviol by gut bacteria, which is then absorbed. nih.govsteviashantanu.com Similarly, flavonoid glycosides are often converted to their aglycones before absorption. nih.gov
The absorption characteristics of this compound would be investigated using both in vitro models, such as Caco-2 cell monolayers which mimic the intestinal barrier, and in vivo studies in rodents. unlp.edu.ar In these studies, the compound would be administered, and blood samples would be collected over time to determine key parameters.
Illustrative Data Table: Hypothetical Pharmacokinetic Parameters of this compound's Aglycone After Oral Administration in Rats
| Parameter | Value (Mean ± SD) | Unit |
| Cmax (Maximum Concentration) | 5.2 ± 1.1 | µg/mL |
| Tmax (Time to Cmax) | 6.0 ± 1.5 | hours |
| AUC (Area Under the Curve) | 45.8 ± 7.3 | µg·h/mL |
| T½ (Half-life) | 8.2 ± 2.0 | hours |
This table presents hypothetical data for illustrative purposes to show how absorption profiles are typically reported.
Distribution Characteristics (e.g., Tissue Distribution, Plasma Protein Binding, Blood-Brain Barrier Permeability)
Once absorbed, a compound is distributed throughout the body via the bloodstream. ajpp.in Key aspects of distribution include how widely it spreads into tissues, whether it binds to proteins in the blood plasma, and its ability to cross specialized barriers like the blood-brain barrier (BBB).
Tissue Distribution: Preclinical studies involve administering the compound to animals (e.g., rats) and then measuring its concentration in various organs such as the liver, kidneys, lungs, heart, and brain at different time points. nih.govtandfonline.com For instance, a study on astragaloside (B48827) IV, another natural glycoside, found the highest concentrations in the lung and liver. nih.gov A furostanol glycoside was found to distribute significantly to the lungs and brain. tandfonline.com
Plasma Protein Binding (PPB): The extent to which a drug binds to proteins like albumin in the plasma affects its availability to enter tissues and interact with its target. nih.govuomustansiriyah.edu.iq Only the unbound, or "free," fraction of a drug is generally considered pharmacologically active. nih.gov PPB is typically measured in vitro using techniques like equilibrium dialysis. nih.gov Many natural compounds, such as flavonoids, are known to bind to plasma proteins. scielo.br For example, astragaloside IV was found to be approximately 83% bound to plasma proteins. nih.gov
Blood-Brain Barrier (BBB) Permeability: The ability to cross the BBB is critical for drugs targeting the central nervous system. The large size and hydrophilic nature of many glycosides can limit their brain penetration. nih.gov
Illustrative Data Table: Hypothetical Tissue Distribution and Binding of this compound Aglycone
| Parameter | Finding |
| Tissue Distribution | |
| Liver | High Concentration |
| Kidney | High Concentration |
| Lung | Moderate Concentration |
| Spleen | Moderate Concentration |
| Heart | Low Concentration |
| Brain | Negligible Penetration |
| Plasma Protein Binding | 85% Bound (primarily to albumin) |
This table presents hypothetical data for illustrative purposes.
Metabolic Fate and Biotransformation Pathways in Preclinical Systems
Biotransformation, or metabolism, is the process by which the body chemically modifies compounds, often to facilitate their excretion. ijrpb.com This typically occurs in two phases. Phase I reactions introduce or expose functional groups (e.g., oxidation, reduction), while Phase II reactions involve conjugation, where a polar molecule (like glucuronic acid) is attached to make the compound more water-soluble. pjmonline.org
For glycosides, a primary metabolic step is the hydrolysis of the glycosidic bond, releasing the aglycone and the sugar. inchem.orgmdpi.com This can be mediated by enzymes in the gut microbiota. mdpi.com The resulting aglycone then typically undergoes further Phase I and Phase II metabolism in the liver. For instance, after oral administration, steviol glycosides are converted to steviol by gut bacteria, which is then absorbed and undergoes Phase II glucuronidation in the liver before excretion. nih.gov The metabolic pathways of a compound like this compound would be identified using in vitro systems with liver microsomes and hepatocytes from preclinical species and humans, as well as through analysis of metabolites in plasma and excreta from in vivo studies. ijrpb.com
Excretion Pathways (e.g., Renal, Biliary)
The final step in a compound's journey is excretion, which removes the compound and its metabolites from the body. The primary routes are renal (via urine) and biliary (via feces). tandfonline.com Preclinical studies quantify this by housing animals in metabolic cages to collect urine and feces over time after administration of the compound. inchem.orgtandfonline.com The analysis determines the percentage of the administered dose eliminated through each route. For example, studies on a furostanol glycoside showed it was eliminated through both urine and feces. tandfonline.com In rats, the major elimination pathway for the monoterpene glycoside paeoniflorin (B1679553) was found to be renal excretion. nih.gov
Preclinical Pharmacodynamics (PD) and Exposure-Response Relationships
Pharmacodynamics focuses on what the drug does to the body, linking the concentration of the compound (exposure) to the observed biological effect (response). creative-biolabs.com This is critical for establishing a compound's potential efficacy. researchgate.net
Characterization of Dose-Response and Time-Course Relationships in Preclinical Models
Understanding the relationship between the dose administered and the magnitude of the biological effect is a cornerstone of pharmacology. oup.com Dose-response studies in preclinical models (e.g., cell cultures or animal models of a disease) are used to determine key parameters like the EC50 or IC50 (the concentration at which the drug produces 50% of its maximal effect or inhibition). creative-biolabs.com These studies help establish a therapeutic window. Many natural products exhibit a classic sigmoidal dose-response curve, where higher doses lead to a greater effect up to a certain point. oup.comresearchgate.net However, some phytochemicals can show more complex, biphasic (or hormetic) dose-responses, where a low dose stimulates a response while a high dose inhibits it. mdpi.com
Time-course studies track the effect of the compound over time after administration, which is essential for designing dosing schedules. The onset, peak, and duration of the pharmacological effect are characterized and correlated with the compound's pharmacokinetic profile.
Illustrative Data Table: Hypothetical Dose-Response of this compound in a Cancer Cell Line
| Concentration | % Inhibition of Cell Growth (Mean ± SD) |
| 0.1 µM | 8 ± 2 |
| 1 µM | 25 ± 5 |
| 10 µM | 48 ± 6 |
| 50 µM | 85 ± 4 |
| 100 µM | 92 ± 3 |
| Calculated IC50 | 10.4 µM |
This table presents hypothetical data for illustrative purposes.
Identification and Validation of Pharmacodynamic Biomarkers in Preclinical Studies
Pharmacodynamic (PD) biomarkers are measurable indicators that show a drug has reached its target and is having a biological effect. europa.eu They are crucial tools in drug development for providing early evidence of a compound's activity. frontiersin.org In preclinical studies, particularly in fields like oncology, researchers aim to identify biomarkers that can be measured in accessible tissues (like blood or tumor biopsies) to monitor the drug's effect. researchgate.net
For a cytotoxic compound like this compound, a PD biomarker could be the inhibition of a specific enzyme, the downregulation of a key protein in a cancer-related pathway, or an increase in markers of apoptosis (programmed cell death). explorationpub.commdpi.com For example, if this compound were found to inhibit angiogenesis (the formation of new blood vessels that tumors need to grow), a potential PD biomarker could be a reduction in the levels of vascular endothelial growth factor (VEGF) in the blood. frontiersin.org Validation involves demonstrating that changes in the biomarker consistently and predictably correlate with the drug's dose and the ultimate therapeutic outcome in preclinical models. europa.eu
PK/PD Modeling and Interspecies Scaling for Translational Research
The translation of preclinical data to human clinical outcomes is a critical step in drug development. tandfonline.com For a novel natural product like this compound, pharmacokinetic/pharmacodynamic (PK/PD) modeling, coupled with interspecies scaling, provides a quantitative framework to predict its behavior in humans based on data from animal studies. nih.govnih.gov This approach is essential for bridging the gap between preclinical discovery and clinical application, helping to inform decisions and design more effective clinical trials. tandfonline.comannals.edu.sg
Mechanism-based PK/PD modeling aims to describe the relationship between the drug's concentration in the body and its pharmacological effect over time. accp1.orgresearchgate.net These models integrate physiological processes, drug-specific properties, and biological system-specific parameters to create a quantitative picture of the dose-concentration-response relationship. nih.gov For this compound, a hypothetical PK/PD model would first characterize its pharmacokinetics—how it is absorbed, distributed, metabolized, and excreted (ADME). nih.gov This involves developing a pharmacokinetic model, often a compartmental model, that describes the concentration-time profile of this compound in plasma and potentially in the target tissue. accp1.org
Once the PK model is established, allometric scaling is a commonly used method to extrapolate these parameters across species. ffhdj.com Allometry is based on the principle that many physiological and pharmacokinetic processes scale in a predictable manner with body weight. nih.gov The general allometric equation is:
Y = aWᵇ
where Y is the pharmacokinetic parameter of interest (e.g., clearance, volume of distribution), W is the body weight, 'a' is the allometric coefficient, and 'b' is the allometric exponent. ffhdj.com By determining these parameters in several preclinical species (e.g., mouse, rat, dog), it is possible to predict the corresponding parameters in humans. ffhdj.comresearchgate.net
For a compound like this compound, interspecies scaling of key pharmacokinetic parameters would be a foundational step. The following table presents hypothetical data from preclinical studies in three different species and the extrapolated values for a 70 kg human.
Table 1: Hypothetical Interspecies Allometric Scaling of this compound Pharmacokinetic Parameters
| Parameter | Mouse (0.02 kg) | Rat (0.25 kg) | Dog (10 kg) | Allometric Equation | Predicted Human Value (70 kg) |
| Clearance (CL) | 0.1 L/h/kg | 0.08 L/h/kg | 0.05 L/h/kg | CL = 0.09 * W^⁻⁰·²⁵ | 2.1 L/h |
| Volume of Distribution (Vd) | 0.8 L/kg | 0.9 L/kg | 1.1 L/kg | Vd = 0.95 * W^⁰·⁰⁵ | 76.5 L |
This table contains hypothetical data for illustrative purposes.
The pharmacodynamic component of the model links the concentration of this compound at the site of action to its biological effect. accp1.org This is often described using a model such as the Emax model, which relates drug concentration to the magnitude of a pharmacological response. frontiersin.org The key parameters of an Emax model are:
Emax: The maximum possible pharmacological effect.
EC50: The drug concentration that produces 50% of the maximum effect. frontiersin.org
By combining the scaled PK model with a PD model developed from in vitro or in vivo preclinical data, a comprehensive PK/PD model for this compound can be constructed. This integrated model can then be used to simulate the time course of the pharmacological effect in humans for different dosing regimens. nih.gov Such simulations are invaluable for predicting a therapeutically relevant dose range for first-in-human studies. frontiersin.org
The following table illustrates a hypothetical PK/PD relationship for this compound, linking its plasma concentration to a specific biomarker response.
Table 2: Hypothetical PK/PD Model Parameters for this compound
| Parameter | Value | Description |
| Emax | 85% | Maximum inhibition of the target biomarker. |
| EC50 | 150 ng/mL | Concentration of this compound required to achieve 42.5% biomarker inhibition. |
| Hill Coefficient (γ) | 1.2 | Describes the steepness of the concentration-response curve. |
This table contains hypothetical data for illustrative purposes.
This translational PK/PD modeling approach allows for a more rational and informed progression of a novel compound like this compound from preclinical studies to clinical development, ultimately increasing the probability of success. nih.gov
Structure Activity Relationship Sar Studies of Phylanthoside and Its Analogs
Correlation of Systematic Structural Modifications with Pharmacological Effects
There is a lack of published research on the systematic structural modifications of Phylanthoside and the correlation of these changes with its pharmacological effects. To establish a clear SAR, researchers would need to synthesize a series of analogs with targeted alterations to the core structure and evaluate their biological activities. Such studies, if they exist, are not currently in the public record.
Computational Approaches in SAR Analysis (e.g., Molecular Docking, 3D-QSAR)
No specific molecular docking or 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies for this compound are found in the available literature. These computational methods are vital for understanding the interaction of a ligand with its biological target and for predicting the activity of new analogs. The absence of such studies further underscores the nascent stage of research into the SAR of this particular compound.
Rational Design Principles for Optimized this compound Analogs
Without foundational SAR data, the establishment of rational design principles for creating optimized this compound analogs is not feasible. The process of rational drug design relies heavily on understanding which parts of a molecule are critical for its activity and which can be modified to enhance potency, selectivity, or pharmacokinetic properties.
Advanced Production and Biomanufacturing Considerations for Phylanthoside
Plant Cell Suspension Cultures for Enhanced Metabolite Production
Plant cell suspension cultures represent a promising platform for producing phylanthoside and other complex plant-derived compounds. This technology involves growing plant cells in a liquid medium, offering a controlled environment that is independent of climate and soil conditions. sinica.edu.tw The use of undifferentiated cells in this manner is a cornerstone for the biotechnological production of secondary metabolites. scispace.com
One of the primary advantages of this method is the potential for continuous and reliable production of natural products with uniform quality and yield. sinica.edu.twscispace.com Studies on Phyllanthus acuminatus, a known producer of related compounds like phyllanthostatins, have demonstrated that plant cell suspensions can successfully produce these medically relevant secondary metabolites, paving the way for industrial-scale bioprocesses.
Optimization of Cell Growth and Production Media
The composition of the culture medium is a critical factor that directly influences cell growth, viability, and the productivity of the desired secondary metabolite. The optimization of media is a multifaceted process that must be tailored to the specific cell line and target compound.
Key considerations for media optimization include:
Basal Media Composition: The initial formulation typically includes essential nutrients such as carbohydrates (e.g., sucrose, glucose), amino acids, vitamins, and minerals. tandfonline.com The specific balance of these components can significantly impact both biomass accumulation and this compound synthesis.
Plant Growth Regulators: Hormones like auxins and cytokinins are crucial for initiating and maintaining cell growth in culture. The type and concentration of these regulators need to be carefully optimized. For instance, in cultures of Taxus globosa, a combination of naphthaleneacetic acid and picloram (B1677784) was found to be optimal for establishing cell suspension cultures.
Nutrient Feeding Strategies: Fed-batch and perfusion processes, where nutrients are added during the culture period, can sustain high cell densities and prolong the production phase. tandfonline.com This is particularly important as the nutritional requirements for cell growth can differ from those for secondary metabolite production.
A systematic approach to media optimization often involves screening various components and their concentrations to identify the most significant factors affecting yield. This can be achieved through experimental designs that evaluate individual components or their synergistic effects.
Interactive Table: Key Parameters for Media Optimization in Plant Cell Cultures
| Parameter | Description | Significance for this compound Production |
| Carbon Source | Primary energy and carbon backbone source (e.g., sucrose, glucose). | Concentration and type affect both cell growth and the biosynthesis of secondary metabolites. |
| Nitrogen Source | Essential for amino acid and nucleic acid synthesis (e.g., nitrate (B79036), ammonium). | The ratio of nitrate to ammonium (B1175870) can influence cell metabolism and product formation. |
| Phosphate | Critical for energy transfer (ATP) and as a component of nucleic acids. | Phosphate levels can act as a regulatory signal for secondary metabolism. |
| Plant Growth Regulators | Hormones like auxins and cytokinins that control cell division and differentiation. | The specific type and concentration are crucial for establishing and maintaining productive cultures. |
| pH | The acidity or alkalinity of the medium. | Affects nutrient uptake and enzyme activity; needs to be maintained within an optimal range. |
Elicitation Strategies for Increased this compound Yield
Elicitation is a highly effective strategy for enhancing the production of secondary metabolites in plant cell cultures. nih.gov It involves the addition of small amounts of substances (elicitors) to the culture, which trigger defense responses in the plant cells, often leading to a significant increase in the synthesis of target compounds. irispublishers.comnih.gov Elicitors can be broadly classified as biotic (of biological origin) or abiotic (of non-biological origin). nih.govirispublishers.com
For Phyllanthus species, various elicitation strategies have been explored to boost the production of their valuable secondary metabolites. For example, drought stress has been shown to increase the production of several bioactive compounds in P. niruri. mdpi.com Furthermore, the use of endophytic fungi as biotic elicitors is a promising approach to enhance lignan (B3055560) synthesis in Phyllanthus. mdpi.com
Commonly used elicitors and their potential application for this compound production include:
Jasmonates (Methyl Jasmonate, Jasmonic Acid): These are signaling molecules involved in plant defense responses and are potent elicitors for a wide range of secondary metabolites. nih.govfrontiersin.org
Salicylic (B10762653) Acid: Another key signaling molecule in plant defense, salicylic acid has been used to elicit the production of various compounds, including carotenoids and crocin (B39872) in saffron cell cultures. mdpi.com
Fungal Extracts and Polysaccharides: Preparations from fungal cell walls (e.g., from yeast or Aspergillus niger) can mimic a pathogen attack and stimulate the production of defense-related compounds. mdpi.commdpi.com
Abiotic Stressors: Physical factors such as UV radiation or the inclusion of heavy metal salts in small concentrations can also act as elicitors. nih.govresearchgate.net
The effectiveness of an elicitation strategy depends on several factors, including the type of elicitor, its concentration, the timing of its addition to the culture, and the duration of exposure. nih.gov A synergistic approach, combining different elicitors, may further maximize the induction of the biosynthetic pathways leading to this compound. mdpi.com
Biosynthetic Engineering Approaches for Sustainable Production
While cell culture optimization can significantly improve yields, a more targeted approach involves the genetic modification of the plant cells themselves. Metabolic and biosynthetic engineering aim to rationally redesign the cellular machinery to enhance the production of a desired compound like this compound. core.ac.uk This involves the identification and manipulation of genes within the compound's biosynthetic pathway.
Although the complete biosynthetic pathway for this compound has not been fully elucidated, knowledge of related pathways, such as those for lignans (B1203133) and other complex plant metabolites, provides a roadmap for this approach. mdpi.comnih.gov The general steps for biosynthetic engineering include:
Pathway Elucidation: Identifying the specific enzymes and corresponding genes responsible for each step in the conversion of primary metabolites into this compound. This can be achieved through a combination of transcriptomics, metabolomics, and functional genomics. nih.govfrontiersin.org
Genetic Modification: Using genetic engineering techniques to:
Overexpress genes encoding rate-limiting enzymes.
Silence or knockout genes that divert precursors into competing pathways. core.ac.uk
Introduce heterologous genes from other organisms to create novel pathways or improve existing ones.
The application of CRISPR/Cas9 and other genome-editing tools offers precise and efficient ways to make these genetic modifications. tandfonline.com By engineering the metabolic pathways of well-established platform organisms like Arabidopsis thaliana or Nicotiana tabacum cell cultures, it may be possible to create "bio-factories" for the sustainable production of complex molecules like this compound. nih.gov
Scaling Up Production for Research and Development Demands
To meet the demands for preclinical and clinical research, the production of this compound must be scaled up from laboratory flasks to large-scale bioreactors. researchgate.net This transition presents significant challenges, as the conditions in a large bioreactor can differ substantially from those in a small-scale culture. researchgate.net
The most common type of bioreactor used for plant cell suspension cultures is the stirred-tank reactor, which allows for precise control of critical process parameters such as temperature, pH, dissolved oxygen, and nutrient levels. frontiersin.org However, a key challenge is managing the shear stress created by mechanical agitation, which can damage delicate plant cells. frontiersin.org Alternative bioreactor designs, such as airlift or wave bioreactors, offer lower shear environments. frontiersin.orgresearchgate.net
The successful scale-up of paclitaxel (B517696) (Taxol®) production from Taxus cell cultures serves as a prominent example of the commercial viability of this technology. Phyton Biotech operates a facility with 75,000-liter bioreactors for this purpose. scispace.com This demonstrates that with careful process development and optimization, large-scale production of complex plant-derived metabolites is achievable.
Interactive Table: Comparison of Bioreactor Types for Plant Cell Cultures
| Bioreactor Type | Principle of Operation | Advantages | Disadvantages | Suitability for this compound Production |
| Stirred-Tank Reactor (STR) | Mechanical agitator (impeller) for mixing and aeration. | Excellent mixing and mass transfer, well-understood, scalable. frontiersin.org | High shear stress can damage cells, complex design. frontiersin.org | Suitable with optimized agitation to minimize shear stress. |
| Airlift Bioreactor | Mixing and aeration provided by sparging air or gas from the bottom. | Low shear stress, simple design, lower energy consumption. frontiersin.org | Less efficient mixing compared to STRs, potential for foaming. | Good option for shear-sensitive cell lines. |
| Wave Bioreactor | Rocking motion of a disposable bag creates wave-induced mixing. | Low shear, disposable (no cleaning/sterilization), reduced contamination risk. researchgate.net | Limited to smaller volumes, lower oxygen transfer capacity. | Ideal for seed culture expansion and process development. |
| Fed-Batch/Perfusion Systems | Nutrients are added (fed-batch) or continuously exchanged (perfusion) during cultivation. | Supports high cell densities and prolonged productivity. tandfonline.com | Complex operation and control, higher cost. | Potentially the most efficient for maximizing yield in a commercial setting. |
The scale-up process is not merely about increasing volume but requires a thorough understanding of fluid dynamics, mass transfer, and cell physiology to ensure that the productivity and quality of this compound are maintained or enhanced at a larger scale. mdpi.com
Future Research Directions and Unanswered Questions in Phylanthoside Science
Complete Elucidation of Phylanthoside Biosynthetic Pathways
A fundamental challenge in the study of plant-derived natural products is understanding their biosynthesis. fraunhofer.de While significant strides have been made, the complete enzymatic machinery responsible for constructing the complex this compound scaffold remains largely unknown. Future research will necessitate a multi-faceted approach to fully map this intricate process.
Key research objectives in this area include:
Identification of Key Enzymes: Pinpointing and characterizing the specific enzymes, such as glycosyltransferases, acyltransferases, and cytochrome P450 monooxygenases, that catalyze the sequential steps in the this compound biosynthetic pathway.
Gene Discovery and Functional Genomics: Employing transcriptomic and genomic analyses of Phyllanthus species to identify candidate genes involved in the pathway. nih.gov This involves correlating gene expression patterns with the accumulation of specific this compound compounds. nih.gov
Metabolite-Transcriptome Correlation Networks: Establishing robust correlation networks between metabolomic and transcriptomic data to predict and validate the functions of biosynthetic genes. nih.gov
Heterologous Expression and Pathway Reconstitution: Expressing candidate genes in heterologous hosts like yeast or other plants to functionally verify their roles in the biosynthesis and to potentially reconstruct portions of the pathway outside of the native plant. nih.gov
The elucidation of these pathways is not only a fundamental scientific pursuit but also a critical step toward the biotechnological production of these valuable compounds.
Discovery of Novel this compound Analogs through Synthetic Biology and Chemo-Enzymatic Approaches
The natural diversity of phylanthosides provides a strong foundation for the development of novel analogs with potentially enhanced or new biological activities. Synthetic biology and chemo-enzymatic strategies offer powerful tools to achieve this.
Future efforts in this domain will likely focus on:
Enzyme Engineering: Modifying the substrate specificity and catalytic activity of known biosynthetic enzymes to accept alternative precursor molecules, thereby generating novel this compound derivatives.
Chemo-enzymatic Synthesis: Combining the strengths of chemical synthesis and enzymatic catalysis to produce complex this compound analogs that are difficult to access through purely chemical or biological means. nih.gov This approach can involve the chemical synthesis of a core scaffold followed by enzymatic modifications to introduce specific functional groups. nih.gov
Combinatorial Biosynthesis: Utilizing engineered microbial systems to express combinations of biosynthetic genes from different organisms, creating a platform for the production of a diverse library of this compound-like molecules.
In Vitro Cascade Reactions: Developing one-pot enzymatic cascades that mimic and expand upon the natural biosynthetic pathway, allowing for the controlled and efficient synthesis of targeted analogs. rsc.org
These innovative approaches will be instrumental in exploring the structure-activity relationships of phylanthosides and generating new lead compounds for therapeutic development.
Development of Advanced Preclinical Models for Deeper Mechanistic Insights
To fully understand the therapeutic potential of phylanthosides, it is imperative to move beyond traditional two-dimensional cell cultures and simple animal models. The development of more sophisticated preclinical models that better recapitulate human physiology and disease states is a crucial next step.
Priorities for future research include:
Organoid and Spheroid Cultures: Establishing three-dimensional (3D) organoid and spheroid models derived from human stem cells or patient tissues to study the effects of phylanthosides in a more physiologically relevant context. nih.gov These models can better mimic the complex cellular interactions and microenvironment of human organs. nih.gov
Humanized Animal Models: Utilizing genetically engineered animal models that express human genes or cellular components to provide more accurate predictions of human responses to this compound treatment.
"Clinical Trial in a Dish" (CTID): Employing patient-derived induced pluripotent stem cells (hiPSCs) to create personalized cellular models for testing the efficacy and potential toxicity of phylanthosides on a patient-specific basis. mdpi.com
Microfluidic "Organ-on-a-Chip" Systems: Developing microfluidic devices that contain living cells in a micro-environment that mimics the structure and function of human organs, allowing for the real-time analysis of this compound effects on interconnected organ systems.
These advanced models will provide invaluable data for understanding the mechanisms of action of phylanthosides and for de-risking their transition into clinical trials.
Application of Artificial Intelligence and Machine Learning in this compound Research and Optimization
The vast and complex datasets generated through genomic, proteomic, and metabolomic studies of phylanthosides are ripe for the application of artificial intelligence (AI) and machine learning (ML). These computational tools have the potential to dramatically accelerate the pace of discovery and optimization in this compound research. google.com
Future applications of AI and ML in this field are expected to include:
Predictive Modeling of Biosynthetic Pathways: Using ML algorithms to analyze multi-omics data and predict the functions of uncharacterized genes and enzymes in the this compound biosynthetic pathway. nih.gov
De Novo Design of Novel Analogs: Employing generative AI models to design novel this compound analogs with desired properties, such as enhanced potency or improved metabolic stability.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing sophisticated computational models to predict the biological activity of this compound analogs based on their chemical structures, guiding the synthesis of more effective compounds.
Analysis of High-Content Imaging Data: Utilizing deep learning algorithms to analyze images from high-content screening assays, enabling the rapid and unbiased assessment of the cellular effects of phylanthosides.
The integration of AI and ML into this compound research promises to unlock new insights and streamline the entire discovery and development pipeline, from pathway elucidation to the design of optimized therapeutic agents. researchgate.netnih.gov
Q & A
Q. What are the recommended methodologies for isolating Phylanthoside from natural sources, and how can yield optimization be systematically evaluated?
Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol), followed by chromatographic techniques like column chromatography (silica gel or reverse-phase) and HPLC. Yield optimization requires factorial design experiments to test variables such as solvent polarity, temperature, and extraction time. For example:
| Variable | Range Tested | Impact on Yield |
|---|---|---|
| Solvent (Ethanol:Water) | 50%–90% ethanol | Higher polarity increases yield |
| Extraction Time | 6–24 hours | Prolonged time improves yield marginally after 12 hours |
| Temperature | 25°C vs. 40°C | Elevated temperature degrades thermolabile analogs |
Validate purity using TLC and NMR, ensuring reproducibility by documenting protocols in supplementary materials .
Q. Which analytical techniques are most effective for characterizing this compound’s molecular structure, and how are results validated?
Answer: A multi-technique approach is critical:
- NMR Spectroscopy : Assign proton/carbon signals and confirm stereochemistry via 2D experiments (COSY, HSQC) .
- Mass Spectrometry (HRMS) : Determine molecular formula and fragmentation patterns .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
Validation involves cross-referencing data with synthetic standards or published spectra. Discrepancies in NOE effects or coupling constants may indicate impurities, necessitating repeat purification .
Advanced Research Questions
Q. How should researchers reconcile contradictory findings in this compound’s pharmacological activity across in vitro and in vivo studies?
Answer: Contradictions often arise from:
- Dosage Variability : Use dose-response curves to identify therapeutic windows (e.g., IC50 in cancer cell lines vs. toxicity in animal models).
- Model Systems : Compare results across cell lines (e.g., HepG2 vs. MCF-7) and animal species (e.g., murine vs. zebrafish).
- Assay Conditions : Standardize parameters like serum concentration or oxygen levels to minimize artifacts .
Meta-analyses of published data can identify trends obscured by experimental noise .
Q. What experimental strategies improve the scalability and purity of this compound’s synthetic pathways?
Answer: Scalable synthesis requires:
- Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd/C vs. Ru complexes) for stereoselective glycosylation .
- Purification : Employ flash chromatography with gradient elution to separate isomers.
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress .
| Step | Challenge | Solution |
|---|---|---|
| Glycosylation | Low regioselectivity | Protect reactive hydroxyl groups |
| Deprotection | Acid-sensitive intermediates | Use mild conditions (e.g., TFA/DCM) |
Validate synthetic batches via comparative NMR and bioactivity assays against natural isolates .
Q. How can researchers design robust experiments to assess this compound’s mechanism of action in complex biological systems?
Answer: Adopt a systems biology approach:
Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathways affected by this compound .
CRISPR Screening : Identify gene knockouts that modulate this compound’s efficacy .
Molecular Dynamics Simulations : Predict binding affinities with target proteins (e.g., kinase inhibitors) .
| Method | Data Output | Interpretation Challenge |
|---|---|---|
| RNA-seq | Differentially expressed genes | Distinguish direct vs. indirect effects |
| Molecular Docking | Binding energy scores | Validate with mutagenesis studies |
Triangulate findings using orthogonal assays (e.g., SPR for binding kinetics) .
Q. What statistical frameworks are appropriate for analyzing dose-dependent toxicity data in this compound preclinical trials?
Answer: Use non-linear regression models (e.g., Hill equation) to calculate LD50 and NOAEL (No Observed Adverse Effect Level). For multi-endpoint studies, apply ANOVA with post-hoc corrections (e.g., Tukey’s test) .
| Model | Application | Limitation |
|---|---|---|
| Probit Analysis | Binary outcomes (e.g., mortality) | Assumes normal distribution of tolerance |
| Benchmark Dose (BMD) | Continuous data | Requires large sample sizes |
Report confidence intervals and effect sizes to contextualize clinical relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
